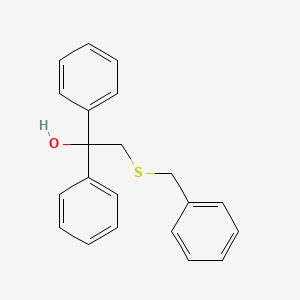
2-(Benzylsulfanyl)-1,1-Diphenyl-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol, also known as 2-BSE, is a synthetic organic compound with a variety of applications in scientific research. It is a colorless liquid with a low boiling point and a faint, sweet odor. 2-BSE has been used in a range of laboratory experiments, including those related to its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
- Schiff-Basen, einschließlich 2-(Benzylsulfanyl)-1,1-Diphenyl-1-ethanol, dienen als Liganden in katalytischen Reaktionen. Ihre Koordination mit Übergangsmetallen erhöht die katalytische Aktivität und macht sie wertvoll für organische Transformationen und industrielle Prozesse .
- Asymmetrische Synthese zielt darauf ab, chirale Moleküle selektiv zu erzeugen. Schiff-Basen können als chirale Hilfsstoffe oder Liganden wirken und enantioselektive Reaktionen erleichtern. Forscher haben ihre Verwendung in der asymmetrischen Synthese untersucht, einschließlich der Synthese pharmazeutischer Zwischenprodukte .
- Schiff-Basen bilden leicht Komplexe mit Metallionen. Ihre Koordinationschemie spielt eine entscheidende Rolle bei der Entwicklung neuer Materialien, Sensoren und Katalysatoren. Die Thioethergruppe (Phenylthio) der Verbindung trägt zu ihren Koordinationseigenschaften bei .
- Schiff-Basen zeigen vielfältige biologische Aktivitäten. Forscher untersuchen ihr Potenzial als Antitumor-, Antibakterien- und Antivirale Mittel. Die Hydroxylgruppe in this compound kann ihre Bioaktivität beeinflussen .
- Schiff-Basen tragen zur Entwicklung funktionaler Materialien bei. Ihre Fähigkeit, Koordinations-Polymere, supramolekulare Anordnungen und Flüssigkristalle zu bilden, ist in der Materialwissenschaft relevant. Forscher untersuchen ihre lumineszierenden und leitfähigen Eigenschaften .
- Schiff-Basen wurden auf ihre Adsorptionseigenschaften untersucht. Modifizierte Schiff-Basen-basierte Materialien können Schwermetallionen aus Wasser entfernen . So zeigte ein grünes Nano-Komposit aus Nanosilica, funktionalisiert mit Folsäure, vielversprechende Ergebnisse bei der Entfernung von Cu^2+, Pb^2+ und Cd^2+ Ionen aus Wasser .
Katalyse
Asymmetrische Synthese
Koordinationschemie
Medizinische Chemie
Materialwissenschaften
Umweltanwendungen
Wirkmechanismus
The mechanism of action of 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol is not well understood. However, it is believed that it may act as an electrophile, reacting with nucleophiles to form a variety of compounds. Additionally, it may be involved in the formation of a variety of products through the catalytic action of its sulfanyl group.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that it may be involved in the regulation of metabolic processes, including those related to energy production. Additionally, it has been suggested that it may be involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol for lab experiments include its low boiling point and low vapor pressure, which make it ideal for use in a variety of laboratory settings. Additionally, its low toxicity and low cost make it an attractive reagent for laboratory use. However, its low solubility in water may limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions of research involving 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of a variety of organic compounds. Additionally, further research into its mechanism of action and its potential applications in the regulation of metabolic processes may yield further insights into its potential use in laboratory experiments. Finally, further research into its potential applications in the synthesis of pharmaceuticals, cosmetics, and other organic compounds may lead to new and innovative products.
Synthesemethoden
2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol can be synthesized through a two-step process. The first step involves the reaction of benzylsulfanyl chloride and diphenylacetaldehyde in the presence of a base. This yields the intermediate, 2-(benzylsulfanyl)-1,1-diphenylacetaldehyde. The second step involves the reaction of the intermediate with ethanol in the presence of a base, which yields this compound.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1,1-diphenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20OS/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-23-16-18-10-4-1-5-11-18/h1-15,22H,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDTUNDKVIEDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
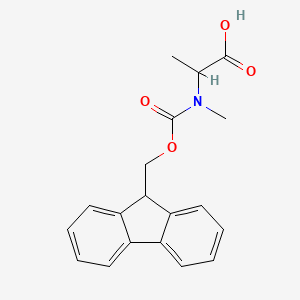
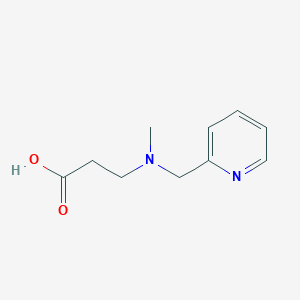
![N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2394549.png)
![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2394552.png)
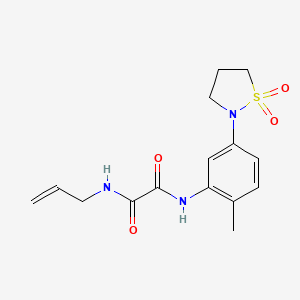
![(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2394555.png)


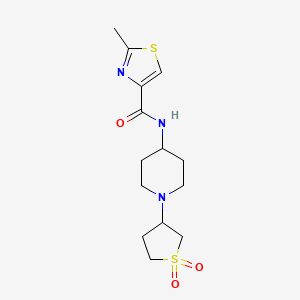
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)
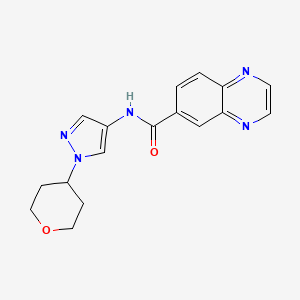
![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2394566.png)
![2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid](/img/structure/B2394567.png)
